Product packaging for 5-methyl-1H-pyrazolo[3,4-c]pyridine(Cat. No.:CAS No. 76006-06-9)

5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3005726
CAS No.: 76006-06-9
M. Wt: 133.154
InChI Key: NGMNOLUZNGMBAI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to modern drug discovery. rroij.comijnrd.org Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur confer unique physicochemical properties that are advantageous for biological interactions. rroij.comnih.govdovepress.com These properties, such as polarity, hydrogen bonding capacity, and lipophilicity, can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in pharmaceutical sciences. nih.gov

The versatility of heterocyclic scaffolds allows medicinal chemists to design molecules that can interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. rroij.com This has led to their use in developing a vast range of therapeutic agents, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. ijnrd.orgmdpi.com The ability to synthesize a large variety of functionalized heterocycles enables the exploration of extensive chemical space, driving the discovery of novel and more effective medicines. nih.gov

Overview of Pyrazolopyridine Isomers and their Therapeutic Relevance

Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. nih.gov This fusion results in several possible isomers depending on the arrangement of the nitrogen atoms, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[1,5-a]pyrimidine, and the focus of this article, pyrazolo[3,4-c]pyridine. rsc.orgmdpi.com The structural similarity of the pyrazolopyridine core to naturally occurring purines allows these compounds to interact with a variety of biological targets that have purine-binding pockets. rsc.org

This structural mimicry is a key reason for their broad therapeutic relevance. Pyrazolopyridine derivatives have been investigated for a wide range of pharmacological activities, as detailed in the table below.

Therapeutic AreaTarget/ActivityReference
Oncology Kinase inhibition (e.g., CDK, TRK, c-Met), Antiproliferative activity, Induction of apoptosis researchgate.netrsc.orgnih.gov
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antileishmanial nih.govjst.go.jpnih.gov
Inflammation Inhibition of pro-inflammatory kinases nih.gov
Neurological Disorders Neuroprotective activity nih.gov

The diverse biological activities of pyrazolopyridine isomers make them a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets, thus serving as a starting point for the development of new drugs for various diseases. nih.govbiorxiv.org

Rationale for Research on 5-Methyl-1H-pyrazolo[3,4-c]pyridine as a Privileged Scaffold

The specific compound, this compound, and its derivatives have garnered significant interest due to their potential as potent and selective therapeutic agents. The rationale for focusing research on this particular scaffold stems from several key findings:

Kinase Inhibition: Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated inhibitory activity against several protein kinases that are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.neteurekaselect.com For example, certain derivatives have shown interesting inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). jst.go.jp

Antiproliferative Activity: Numerous studies have synthesized and evaluated new pyrazolo[3,4-c]pyridine derivatives, revealing significant antiproliferative effects against various cancer cell lines. researchgate.neteurekaselect.com The cytotoxicity of this class of compounds is often linked to the induction of apoptotic cell death. researchgate.neteurekaselect.com

Structural Versatility for Drug Design: The pyrazolo[3,4-c]pyridine core provides multiple points for chemical modification (vectorial functionalisation). rsc.orgresearchgate.net This allows chemists to systematically alter the structure to improve potency, selectivity, and pharmacokinetic properties. Efficient synthetic routes have been developed to create diverse libraries of these compounds for screening. rsc.orgresearchgate.net

Foundation for Novel Therapeutics: The structural and biological properties of the this compound scaffold make it an attractive starting point for fragment-based drug discovery (FBDD). rsc.org Its core structure can be elaborated upon to design novel inhibitors for a range of protein targets. rsc.org

The table below summarizes some of the reported biological activities for derivatives of the pyrazolo[3,4-c]pyridine scaffold.

Biological ActivityTarget Cell Lines/EnzymesKey FindingsReference
Antiproliferative A2058 (melanoma), DU145 & PC3 (prostate cancer)3-(3-Fluorophenyl) derivatives showed IC50 values in the range of 3.0-16.0 µM. eurekaselect.com
Kinase Inhibition GSK3α/β, CLK1, DYRK1AShowed interesting inhibitory activity with good selectivity and no cytotoxicity. jst.go.jp
Anticancer A172, U87MG, A375, Panc0504 cancer cell linesModifications to the pyrazolo ring can significantly enhance binding affinities and antiproliferative effects.

The continued exploration of this compound and its analogues holds significant promise for the discovery of new and effective treatments for a variety of diseases, particularly cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B3005726 5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNOLUZNGMBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 Methyl 1h Pyrazolo 3,4 C Pyridine and Its Chemical Analogues

Foundational Synthetic Routes to the 1H-Pyrazolo[3,4-c]pyridine Core

The construction of the 1H-pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic strategies, primarily focusing on the formation of either the pyrazole (B372694) or the pyridine (B92270) ring onto a pre-existing complementary ring system. mdpi.com

Adaptations of Classical Heterocyclic Annulation Reactions (e.g., Huisgen Indazole Synthesis)

A notable approach to the 1H-pyrazolo[3,4-c]pyridine core involves an adaptation of the classical Huisgen indazole synthesis. rsc.orgresearchgate.net This method has been successfully employed to create 5-methoxy-pyrazolo[3,4-c]pyridine. rsc.org The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has also been reported through a process that involves nitrosation and cyclization. rsc.orgresearchgate.net In a specific example, treatment of a precursor with sodium nitrite (B80452) (NaNO₂) in acetic anhydride (B1165640) (Ac₂O) and dichloroethane (DCE) followed by deprotection with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) yields the desired 5-halo-1H-pyrazolo[3,4-c]pyridines in good yields. rsc.org The introduction of DCE as a co-solvent was found to improve the scalability of the reaction and facilitate the isolation of the intermediate without the need for purification. rsc.orgresearchgate.net

Cyclization Approaches for Pyrazole and Pyridine Ring Formation

The formation of the bicyclic pyrazolo[3,4-c]pyridine system often relies on cyclization reactions that build one ring onto the other. mdpi.com One common strategy involves the cyclization of suitably substituted pyrazole precursors to form the pyridine ring. For instance, 5-aminopyrazoles are frequently used as starting materials. mdpi.com

Another approach is the annelation of a pyrazole ring onto a pre-existing pyridine structure. cdnsciencepub.com For example, the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine has been achieved starting from 2-chloro-3-formylpyridine. cdnsciencepub.com

More complex and efficient methods, such as four-component bicyclization strategies, have been developed to generate skeletally diverse pyrazolo[3,4-b]pyridine derivatives from simple starting materials like arylglyoxals, pyrazol-5-amines, aromatic amines, and other reagents. acs.org These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and double cyclization. acs.org Similarly, cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles and alkynyl aldehydes provide a route to both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.govnih.gov An iodine-promoted formal [3 + 1 + 1 + 1] cyclization has also been reported for the synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridines. rsc.org

A novel pathway for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves the sequential opening and closing of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in the presence of an amine. nih.gov

Advanced Functionalization and Vectorial Elaboration of the Pyrazolo[3,4-c]pyridine System

Once the core scaffold is synthesized, its functionalization is key to developing new therapeutic agents. rsc.orgrsc.org The ability to selectively introduce substituents at various positions allows for the fine-tuning of the molecule's properties.

Selective Regioselective Functionalization at Nitrogen Atoms (N-1, N-2)

The pyrazolo[3,4-c]pyridine core possesses two nitrogen atoms in the pyrazole ring, N-1 and N-2, which can be selectively functionalized. rsc.orgrsc.orgresearchgate.net This selective elaboration is crucial for exploring the chemical space around the scaffold. rsc.orgrsc.org

Protection-Group Chemistry for Nitrogen Selectivity

The use of protecting groups is a fundamental strategy for achieving regioselective functionalization of the nitrogen atoms. rsc.orgrsc.orgresearchgate.net Different protecting groups can be selectively introduced at either the N-1 or N-2 position based on reaction conditions. researchgate.net

For example, mesylation (Ms) has been shown to selectively protect the N-1 position. rsc.orgresearchgate.net Tetrahydropyranyl (THP) protection can yield either the N-1 or N-2 isomer depending on the reaction time, with longer times favoring the thermodynamically more stable N-1 product. researchgate.net The introduction of a trimethylsilylethoxymethyl (SEM) group can also be directed towards either N-1 or N-2 by careful selection of the base. researchgate.net Sodium hydride (NaH) favors the formation of the N-1 isomer, while an organic base like N,N-dicyclohexylmethylamine tends to produce the N-2 protected product. researchgate.net The p-methoxybenzyl (PMB) group is another common protecting group for nitrogen atoms in heterocyclic compounds. rsc.orgfiveable.me

Table 1: Selective N-Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridines researchgate.net

Protecting GroupReagents and ConditionsPositionYield (%)
Mesyl (Ms)MsCl, Et3N, DCM, 0 °C to rtN-192
Tetrahydropyranyl (THP)3,4-Dihydropyran, p-TsOH, DCM, rtN-1 or N-2Varies with reaction time
Trimethylsilylethoxymethyl (SEM)SEMCl, NaH, DMF, 0 °C to rtN-1Varies
Trimethylsilylethoxymethyl (SEM)SEMCl, N,N-dicyclohexylmethylamine, MeCN, rtN-2Varies
p-Methoxybenzyl (PMB)PMB-Cl, BaseN-1-

Note: Yields and selectivity can be influenced by the specific halogen substituent on the pyrazolo[3,4-c]pyridine core.

N-Alkylation Reactions

Direct N-alkylation of the pyrazolo[3,4-c]pyridine core typically results in a mixture of N-1 and N-2 alkylated products, which can often be separated by column chromatography. researchgate.net The regioselectivity of N-alkylation can be influenced by the solvent. nih.gov For the related 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, alkylation with iodomethane (B122720) in THF using NaHMDS as a base preferentially yields the N-2 methyl product. nih.gov In contrast, conducting the reaction in DMSO reverses the selectivity, favoring the N-1 methylated product. nih.gov This solvent-dependent selectivity is attributed to the nature of the ion pairs formed in solution. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions at Pyridine Moiety (C-3, C-5, C-7)

The vectorial functionalization of the 1H-pyrazolo[3,4-c]pyridine core allows for controlled growth from the central scaffold, a critical aspect of fragment-based drug discovery. rsc.orgworktribe.com By employing a range of modern synthetic techniques, specific positions on the pyridine portion of the molecule can be targeted selectively. researchgate.net

Functionalization at the C-3 position of the pyrazolo[3,4-c]pyridine ring can be effectively achieved through a one-pot, two-step tandem reaction involving iridium-catalyzed C-H borylation followed by palladium-catalyzed Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net This method allows for the introduction of various aryl groups at the C-3 position.

The process begins with the C-H borylation of an N-protected pyrazolopyridine, such as an N-1 SEM-protected analogue. researchgate.net The reaction is typically catalyzed by [Ir(COD)OMe]2 with a dtbpy ligand and uses B2pin2 as the borylating agent in a solvent like MTBE, often facilitated by microwave heating. researchgate.netresearchgate.net Following the borylation step, the Suzuki-Miyaura cross-coupling is carried out in the same pot by adding an aryl halide (Ar-X), a palladium catalyst like Pd(dppf)Cl2, a base such as Cs2CO3, and sometimes a copper(I) chloride (CuCl) additive in a solvent like DMAc. researchgate.netresearchgate.net This sequence has been shown to produce C-3 functionalized products in moderate to good yields, ranging from 31–48%. researchgate.net

Table 1: Conditions for Tandem C-3 Borylation and Suzuki-Miyaura Cross-Coupling. researchgate.netresearchgate.net

StepReagents and Conditions
1. Borylation [Ir(COD)OMe]2, dtbpy, B2pin2, MTBE, 100 °C, Microwave
2. Cross-Coupling Ar-X, Pd(dppf)Cl2, Cs2CO3, (optional CuCl), DMAc, 120 °C, Microwave

The C-5 position of the pyrazolo[3,4-c]pyridine scaffold, particularly on 5-halo derivatives, is amenable to functionalization via the Palladium-catalyzed Buchwald-Hartwig amination. rsc.orgrsc.org This cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine-containing substituents. rsc.orgresearchgate.net

Starting with a 5-chloro- or 5-bromo-1H-pyrazolo[3,4-c]pyridine, the reaction with a primary or secondary amine is facilitated by a palladium catalyst and a suitable ligand. rsc.orgorganic-chemistry.org This transformation enables the synthesis of diverse C-5 aminated pyrazolopyridine derivatives, which is a key step in building libraries of compounds for medicinal chemistry applications. rsc.orgrsc.org The general applicability of the Buchwald-Hartwig amination extends to a broad scope of aryl halides and amines, making it a cornerstone of modern synthetic chemistry for producing arylamines. organic-chemistry.orgrsc.org

For the C-7 position, a selective deprotonation-metalation strategy followed by a Negishi cross-coupling reaction has proven effective. rsc.orgresearchgate.net This approach avoids issues encountered with other methods, such as nucleophilic addition at the C-7 position. researchgate.net The process utilizes a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base, specifically TMPMgCl·LiCl, which regioselectively metalates the C-7 position on an N-1 protected pyrazolopyridine. rsc.orgresearchgate.net The efficiency of this magnesiation step is highly dependent on temperature. researchgate.net

Once the organomagnesium intermediate is formed, it can be transmetalated with zinc chloride (ZnCl2) to generate an organozinc species. rsc.orgresearchgate.net This intermediate readily participates in palladium-catalyzed Negishi cross-coupling reactions with various aryl halides to introduce diverse substituents at the C-7 position, with reported yields ranging from 71–83%. researchgate.net The high chemoselectivity of the intermediate zinc species allows for the use of electrophiles with sensitive functional groups. rsc.org

The use of complementary C-H activation and metalation strategies is central to the efficient and selective functionalization of the pyrazolo[3,4-c]pyridine scaffold. rsc.orgworktribe.com These methods provide direct routes to modify the core structure without pre-functionalized starting materials. For instance, while TMPMgCl·LiCl selectively metalates the C-7 position of an N-1 SEM-protected pyrazolopyridine, the same reagent directs metalation to the C-3 position on the corresponding N-2 SEM-protected isomer, demonstrating the power of directing groups in controlling regioselectivity. researchgate.net Late-stage C-H activation has emerged as a powerful tool for directly installing aryl groups onto the pyrazolopyridine core, often using palladium catalysis. researchgate.net

Late-Stage Diversification Methodologies

Late-stage diversification involves applying multiple, sequential functionalization strategies to a core scaffold, allowing for the rapid exploration of chemical space and the optimization of a molecule's properties. rsc.orgworktribe.com The selective, vector-controlled functionalization of the pyrazolo[3,4-c]pyridine core is an excellent example of this approach. worktribe.comresearchgate.net

By combining the distinct chemistries available for the C-3, C-5, and C-7 positions, along with N-alkylation reactions, complex, multi-substituted analogues can be constructed efficiently. rsc.orgresearchgate.net For example, a synthetic sequence can pair a C-3 borylation/Suzuki-Miyaura cross-coupling with a C-7 metalation/electrophilic trapping to create a di-substituted product. researchgate.net This ability to link multiple functionalization strategies demonstrates the utility of the pyrazolo[3,4-c]pyridine scaffold in hit-to-lead evolution pipelines for drug discovery. rsc.orgworktribe.com

Synthesis of Key Derivatives (e.g., Carboxylic Acid and Carboxylate Derivatives)

The synthesis of carboxylic acid and carboxylate ester derivatives of pyrazolopyridines is essential for creating compounds with altered solubility, polarity, and potential for further chemical modification. These functional groups can be introduced through various synthetic routes.

One common method involves the hydrolysis of a nitrile precursor. For example, a pyrazolo[3,4-b]pyridine-5-carbonitrile can be converted to the corresponding 5-carboxylic acid via basic hydrolysis, typically by refluxing with aqueous sodium hydroxide (B78521) in ethanol. derpharmachemica.com Similarly, ester derivatives, such as ethyl or methyl carboxylates, can be synthesized. This can be achieved through methods like the Fischer esterification of the carboxylic acid using an alcohol (e.g., methanol or ethanol) and a strong acid catalyst like sulfuric acid. derpharmachemica.com Alternatively, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be produced directly from the reaction of pyranopyrazoles with anilines in ethanol. rsc.org These carboxylate derivatives serve as versatile intermediates; for instance, they can be reacted with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides, which are precursors to other heterocyclic systems. derpharmachemica.comnih.gov

Pharmacological Spectrum and Biomedical Applications of 5 Methyl 1h Pyrazolo 3,4 C Pyridine Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of the pyrazolo[3,4-c]pyridine core structure have shown notable potential as anticancer agents. Their mechanism of action often involves the modulation of key cellular pathways and enzymes that are critical for cancer cell proliferation and survival.

Kinase Inhibition

Kinases are a family of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The pyrazolo[3,4-c]pyridine scaffold has served as a foundation for the development of various kinase inhibitors.

Derivatives of the broader pyrazolopyridine class have been identified as potent inhibitors of several kinases involved in oncogenesis, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. acs.org Inhibition of these kinases can lead to reduced proliferation in cancer cell lines. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. rsc.orgnih.gov While direct studies on 5-methyl-1H-pyrazolo[3,4-c]pyridine derivatives as Pim kinase inhibitors are not extensively detailed in the provided results, the activity of the general pyrazolopyridine class suggests this as a promising area of investigation.

Other kinases targeted by pyrazolopyridine derivatives include:

Tropomyosin receptor kinases (TRKs) : Involved in cell proliferation and differentiation. rsc.org

Glycogen (B147801) synthase kinase-3 (GSK3) : A key component in numerous signaling pathways, including those related to cancer. nih.govjst.go.jp

Fibroblast growth factor receptors (FGFRs) : Dysregulation of which is linked to various malignancies. nih.gov

c-Met kinase : A receptor tyrosine kinase whose inhibition is an attractive target for cancer therapy. rsc.orgnih.gov

Kinase Target FamilySpecific ExamplesImplication for CancerCitation
Cyclin-Dependent Kinases (CDKs)CDK1/cyclin B, CDK2Cell Cycle Regulation acs.org
Pim KinasesPIM-1Cell Survival, Proliferation rsc.orgnih.gov
Tropomyosin Receptor Kinases (TRKs)TRKA, TRKB, TRKCCell Proliferation, Differentiation rsc.org
Glycogen Synthase Kinase-3 (GSK3)GSK3α/βMultiple Signaling Pathways nih.govjst.go.jp
Fibroblast Growth Factor Receptors (FGFRs)FGFR1, FGFR2, FGFR3, FGFR4Angiogenesis, Cell Proliferation nih.gov
c-Met Kinasec-MetOncogenic Processes rsc.orgnih.gov

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is a critical network that regulates cell fate, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. Research has identified small-molecule inhibitors that can modulate this pathway, and some pyrazole (B372694) derivatives have shown activity in this area. For example, a cell-based screen identified compounds that inhibit Wnt signaling, with derivatives being optimized for potency and metabolic stability. acs.org Specifically, substituted pyrazolo[3,4-c]pyridines have been a subject of patent applications for their therapeutic uses related to modulating the Wnt pathway. dntb.gov.uaijpsonline.com These findings highlight the potential of the this compound scaffold as a basis for developing novel Wnt signaling inhibitors for cancer therapy. researchgate.net

Immunomodulatory and Anti-inflammatory Effects

Derivatives of pyrazolopyridine have demonstrated significant anti-inflammatory and immunomodulatory properties. jst.go.jpnih.gov Certain pyrazolo[3,4-c]pyridazine derivatives, which share a similar fused heterocyclic core, have been synthesized and evaluated for their anti-inflammatory activity. nih.gov One study reported on N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines, which were assessed for their ability to reduce inflammation. nih.gov Additionally, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory process and a target for treating chronic obstructive pulmonary disease (COPD). nih.gov Another derivative was identified as a multipotent anti-inflammatory agent by affecting various inflammatory mediators like TNF-α and nitric oxide in macrophages. nih.gov A pyrazole derivative, 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol, showed potent anti-inflammatory effects with reduced ulcerogenic potential. eurekaselect.com

Antiviral Properties

The pyrazole nucleus is associated with a wide spectrum of biological activities, including antiviral properties. nih.gov Pyrrolopyridine derivatives, which are structurally related to pyrazolopyridines, are found in antiviral alkaloids like mappicin. mdpi.com While the broader class of pyrazolo[3,4-b]pyridine derivatives has been noted for potential antiviral activity, specific studies focusing on this compound derivatives are less common in the provided search results. jst.go.jpontosight.ai The presence of certain functional groups on the pyridine (B92270) ring is believed to enhance the biological activities of these compounds. nih.gov

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of pyrazolopyridine derivatives. nih.gov A series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives were synthesized and tested for their antimicrobial effects. researchgate.net The results indicated that some of these compounds exhibited slight activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, although they did not show significant antifungal activity against Candida species. researchgate.net Other research into pyrazolo[3,4-b]pyridine derivatives has also demonstrated their potential as antimicrobial agents, with some compounds being evaluated against a range of bacteria and fungi. jst.go.jpderpharmachemica.comekb.eg

Compound SeriesTested OrganismsObserved ActivityCitation
N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamidesB. cereus, S. aureus, Candida speciesSlight activity against bacteria, no significant antifungal activity. researchgate.net
Pyrazolo[3,4-b]pyridine derivativesVarious bacteria and fungiGeneral antimicrobial and antifungal activity reported. jst.go.jpderpharmachemica.com
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneNot specifiedGood antimicrobial and antioxidant activity. nih.gov

Neurological and Central Nervous System Applications

Pyrazolo[4,3-c]pyridine derivatives are being explored as promising candidates for treating neurological disorders. ontosight.ai The broader class of pyrazolo[3,4-b]pyridine derivatives has been associated with anxiolytic activity and has been investigated for potential use in treating Alzheimer's disease. tandfonline.com The ability of these compounds to interact with specific enzymes and receptors in the central nervous system underpins this potential. ontosight.ai However, specific research focusing on the neurological applications of this compound derivatives is not extensively covered in the initial search results.

Neurodegenerative Disorder Management

The structural motif of pyrazolopyridine is recognized for its potential in the development of treatments for neurodegenerative diseases. mdpi.com Derivatives of pyrazolo[3,4-b]pyridine, a related isomer, have been investigated for their ability to inhibit the aggregation of α-Synuclein, a protein implicated in Parkinson's disease. doi.org Specifically, certain synthesized pyrazolo-pyridine carboxylate compounds have shown the capacity to reduce α-Synuclein aggregation in in vivo models. doi.org While direct studies on this compound for neurodegenerative disorders are less prevalent, the broader class of pyrazolopyridines shows promise. For instance, substituted pyrazolo[3,4-b]pyridine derivatives are being explored as inhibitors of protein kinases, which are implicated in conditions like Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. google.com

Compound ClassTargetTherapeutic IndicationKey Findings
Pyrazolo-pyridine carboxylatesα-SynucleinParkinson's DiseaseInhibition of α-Synuclein aggregation in a C. elegans model. doi.org
Substituted pyrazolo[3,4-b]pyridinesProtein KinasesNeurodegenerative DisordersPotential for treating Parkinson's, Alzheimer's, and other related diseases. google.com

Potential for Anxiolytic and Sedative Effects

Several studies have highlighted the potential of pyrazolopyridine derivatives to exert anxiolytic and sedative effects. Research into pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, designed based on the structure of the sedative drug zolpidem, has identified compounds with significant sedative properties. researchgate.net One such derivative, LASSBio-873, demonstrated a sedative effect comparable to the standard benzodiazepine, midazolam. researchgate.net Furthermore, studies on S-alkyl derivatives of pyrano[3,4-c]pyridines have revealed compounds that exhibit both anticonvulsant activity and anxiolytic effects without causing muscle relaxation at tested doses. arkat-usa.org Investigations into piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have also shown that some of these compounds possess psychotropic properties, including anxiolytic and sedative effects. researchgate.netmdpi.com

Compound SeriesObserved EffectsModel SystemNotable Findings
Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridinesSedativeRodent modelsLASSBio-873 showed sedation similar to midazolam. researchgate.net
S-alkyl pyrano[3,4-c]pyridinesAnxiolytic, AnticonvulsantRodent modelsEffective without inducing myorelaxation. arkat-usa.org
Piperazinopyrazolo[3,4-c]-2,7-naphthyridinesAnxiolytic, SedativeRodent modelsDisplayed psychotropic activity. researchgate.netmdpi.com

Cardiovascular and Metabolic Disease Intervention

The this compound scaffold is a key component in the development of agents targeting cardiovascular and metabolic diseases.

A significant application of this scaffold is in the creation of Factor Xa (FXa) inhibitors, a class of anticoagulants used to prevent and treat thromboembolic events. droracle.ai Apixaban, a potent and selective FXa inhibitor, is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. droracle.ainih.gov The development of Apixaban involved the cyclization of a carboxamido linker to form the novel bicyclic tetrahydropyrazolopyridinone scaffold, which maintained potent FXa binding activity. acs.org This modification led to a compound with high potency, selectivity, and an improved pharmacokinetic profile for the prevention and treatment of various thromboembolic diseases. nih.govacs.org

DrugMechanism of ActionKey Structural FeatureTherapeutic Use
ApixabanDirect Factor Xa InhibitorTetrahydropyrazolo[3,4-c]pyridinone corePrevention and treatment of thromboembolic disorders. droracle.ainih.gov

Derivatives of the related pyrazolo[3,4-b]pyridine have been investigated for their potential in managing metabolic dysfunctions. Studies have explored aryl-substituted pyrazolo[3,4-b]pyridine derivatives for their anti-diabetic activities. mdpi.com Additionally, substituted pyrazolo[3,4-b]pyridine derivatives have been patented as protein kinase inhibitors with potential utility in the treatment of metabolic disorders. google.com

Compound ClassPotential ApplicationMechanism of Action (Proposed)
Aryl-substituted pyrazolo[3,4-b]pyridinesAnti-diabeticNot fully elucidated mdpi.com
Substituted pyrazolo[3,4-b]pyridinesMetabolic DisordersProtein Kinase Inhibition google.com

Relevance in Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is of significant interest in fragment-based drug discovery (FBDD), a method for identifying and developing new biologically active molecules. dur.ac.uk Nitrogen heterocycles like pyrazolopyridines are valuable starting points in FBDD due to their prevalence in existing drugs. dur.ac.uknih.gov The pyrazolo[3,4-c]pyridine core is particularly attractive due to its structural similarity to purine (B94841), a key component in many biological processes. rsc.org

Researchers have developed synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridines, which can then be selectively modified at various positions. dur.ac.uknih.govrsc.org This allows for the creation of a library of diverse compounds that can be screened against biological targets. dur.ac.uk While challenges such as limited aqueous solubility have been encountered, the versatility of the scaffold makes it a valuable tool for exploring new chemical space in drug discovery. dur.ac.uk

ScaffoldApplication in FBDDKey AdvantagesChallenges
5-Halo-1H-pyrazolo[3,4-c]pyridineGeneration of compound librariesStructural similarity to purine, multiple points for functionalization. dur.ac.ukrsc.orgLimited aqueous solubility. dur.ac.uk

Structure Activity Relationship Sar and Ligand Design Principles for 5 Methyl 1h Pyrazolo 3,4 C Pyridine Analogues

Positional Effects of Substituents on Bioactivity

The placement of substituents on the pyrazolo[3,4-c]pyridine ring system is a critical determinant of biological activity. Even minor changes in substituent position can lead to significant differences in potency, selectivity, and pharmacokinetic properties. The 5-methyl group itself serves as a key feature, providing a balance of lipophilicity and steric influence that can be contrasted with other substitutions.

Research on related pyrazolopyridine isomers has consistently shown that the location of functional groups dictates the pharmacological outcome. For instance, in studies on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, the position of the substituent on the pyrazole (B372694) ring was found to be crucial for binding. The N-1 substituted regioisomer was active, whereas the N-2 regioisomer showed only modest inhibitory activity, a finding that was not immediately obvious from docking models. acs.org This highlights that subtle positional changes can dramatically alter binding affinity. acs.org

Similarly, the reactivity of the pyridine (B92270) ring is influenced by substituent position. For example, 7-chloropyrazolo[3,4-c]pyridine is more susceptible to nucleophilic substitution than the corresponding 5-chloro isomer. researchgate.net This differential reactivity can be exploited for the selective synthesis of derivatives with distinct biological profiles.

Studies on pyrazolo[3,4-c]pyridines designed as antiproliferative agents have further elucidated positional effects. A series of 3,5,7-trisubstituted derivatives revealed that the nature and position of the substituents are key to their cytotoxic activity against various cancer cell lines. nih.gov For example, compounds featuring a 3-phenylpyrazolo[3,4-c]pyridine scaffold demonstrated potent cytotoxicity, with IC50 values in the low micromolar range. nih.gov

The importance of the methyl group's position is also underscored by comparing different isomers. The 3-methyl-1H-pyrazolo[3,4-c]pyridine isomer presents a different electronic environment compared to the 5-methyl version, which can sterically hinder functionalization at adjacent positions. In contrast, the 5-methyl group is considered to enhance bioactivity, as seen in related heterocyclic systems where a methyl group on the pyridine ring boosts potency.

Table 1: Positional Isomerism and Bioactivity

Compound/Class Position of Substituent Observed Effect on Bioactivity Reference
Pyrazolo[4,3-c]pyridine derivative N-1 vs. N-2 of pyrazole ring N-1 substitution was essential for potent PEX14-PEX5 inhibition; N-2 regioisomer was significantly less active. acs.org
Chloropyrazolo[3,4-c]pyridines 7-chloro vs. 5-chloro The 7-chloro isomer is more reactive towards nucleophilic substitution. researchgate.net
3,5,7-Trisubstituted pyrazolo[3,4-c]pyridines 3-phenyl The 3-phenyl scaffold was a common feature among the most potent antiproliferative compounds. nih.gov
Methyl-pyrazolo[3,4-c]pyridines 3-methyl vs. 5-methyl The position of the methyl group alters the electronic environment and potential for further functionalization.

Influence of Heteroatom Substitution and Ring Fusion on Pharmacological Profile

A direct comparison can be made between the pyrazolo[3,4-c]pyridine core and its isosteres. For instance, replacing the pyrazole ring with a pyrrole (B145914) to form a pyrrolo[3,4-c]pyridine (an azaindole) changes the number and arrangement of nitrogen atoms. This alters the electronic properties and binding interactions, leading to different primary activities; pyrazolo[3,4-c]pyridines are often associated with kinase inhibition, while pyrrolo[3,4-c]pyridines have been explored for analgesic and anticancer effects. mdpi.com Similarly, replacing the pyrazole with a pyran ring to give pyrano[3,4-c]pyridine hybrids results in compounds with different activities, such as anticonvulsant properties.

Fusing additional rings to the pyrazolopyridine scaffold creates more complex, rigid structures that can access different binding sites or enhance affinity. The development of 1H-pyrazolo[3,4-b]quinolines, which feature a fused benzene (B151609) ring, creates a larger, planar system whose photophysical and biological properties are heavily influenced by substituents on the new ring. mdpi.com Such modifications have been explored to develop novel inhibitors for various enzymes, including cyclin-dependent kinases (Cdks). acs.org In one study, replacing the bicyclic rings of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines with monocyclic structures was proposed as a strategy to improve solubility and pharmacokinetic properties. acs.org

Table 2: Effect of Heterocycle Core Variation on Bioactivity

Core Structure Key Structural Difference Primary Bioactivity Highlights Reference
Pyrazolo[3,4-c]pyridine Pyrazole ring fused to pyridine Kinase inhibition, CNS targets
Pyrrolo[3,4-c]pyridine Pyrrole ring fused to pyridine (fewer nitrogen atoms) Analgesic, anticancer, HIV-1 integrase inhibition mdpi.com
Pyrano[3,4-c]pyridine Pyran ring fused to pyridine Anticonvulsant activity
1H-Pyrazolo[3,4-b]quinoline Benzene ring fused to pyrazolopyridine Fluorescent sensors, various biological activities mdpi.com

Steric and Electronic Effects of Derivatization on Target Affinity and Efficacy

The affinity and efficacy of 5-methyl-1H-pyrazolo[3,4-c]pyridine analogues are strongly modulated by the steric and electronic properties of their substituents. Medicinal chemistry campaigns often focus on systematically varying these properties to achieve optimal target engagement.

Electronic Effects: The electronic nature of substituents can influence the acidity/basicity of the heterocyclic nitrogens and the electron density of the aromatic system, which are crucial for forming hydrogen bonds and other interactions with a target protein. In a series of pyrazolo[4,3-c]pyridine derivatives, replacing a methoxy (B1213986) group on an appended naphthalene (B1677914) ring with a methylthiol group (which is larger but has different electronic properties) resulted in a threefold increase in inhibitory activity. acs.org Conversely, oxidizing the methylthiol to a sulfoxide (B87167) significantly reduced potency. acs.org This demonstrates a fine balance of electronic and steric requirements. In other related heterocyclic systems, the addition of electron-withdrawing groups, such as fluorine, has been used to probe their effect on anticancer activity and the inhibition of colchicine (B1669291) binding. nih.gov

Steric Effects: The size and shape of substituents are critical for fitting into a protein's binding pocket. Large, bulky groups can cause steric hindrance, preventing optimal binding, while smaller groups may not fill the pocket sufficiently to achieve high affinity. For pyrazolo[4,3-c]pyridine inhibitors, introducing larger, more polar pendant groups on an indole (B1671886) moiety led to a decrease in activity, as the target's binding pocket was already tightly filled by the unsubstituted indole. acs.org The 5-methyl group of the parent scaffold itself provides a moderate steric and lipophilic character, which contrasts with the electronic modulation prioritized by substitutions like bromo or triazole groups.

The interplay between steric and electronic factors is exemplified in the development of TANK-binding kinase 1 (TBK1) inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold. Opening an indole ring substituent to an aniline (B41778) slightly improved activity, suggesting a change in electronic properties and hydrogen bonding potential was beneficial. tandfonline.com

Table 3: Influence of Substituent Properties on Biological Activity

Compound Series Substituent Change Observation Implied Effect Reference
Pyrazolo[4,3-c]pyridine derivatives 4-Methoxy to 4-methylthiol on naphthalene 3x increase in inhibitory potency Favorable steric/electronic change acs.org
Pyrazolo[4,3-c]pyridine derivatives 4-Methylthiol to 4-sulfoxide on naphthalene Significant loss of potency Unfavorable electronic/steric change acs.org
Pyrazolo[4,3-c]pyridine derivatives Addition of large, polar groups to N-1 of indole Decreased PPI inhibitory activity Steric clash in binding pocket acs.org
Pyrazolo[4,3-d]pyrimidines Isosteric replacement of 4'-OCH3 with 4'-SMe Equipotent in colchicine binding inhibition Sulfur is a viable isostere for oxygen nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For this compound analogues, conformational analysis, often aided by computational modeling and NMR spectroscopy, is essential for understanding SAR and designing more potent compounds.

A key conformational aspect of pyrazolo[3,4-c]pyridines is the potential for tautomerism. NMR studies have been conducted to investigate the equilibrium between the N1-H and N2-H tautomers. These studies, supported by quantum-chemical calculations, have shown that for 5-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is predominantly stable in solution. researchgate.net This information is critical, as the position of the pyrazole proton determines its role as a hydrogen bond donor, directly impacting how the molecule docks into a binding site. researchgate.net

Molecular docking studies frequently correlate a molecule's preferred conformation with its biological activity. For a series of pyrazolo[4,3-d]pyrimidine microtubule targeting agents, the bioactive conformation was found to be determined by three key rotatable single bonds. nih.gov By modeling conformationally restricted analogues, researchers can probe the optimal geometry for binding within the colchicine site of tubulin. nih.gov

The correlation between conformation and biological response is also evident when rationalizing unexpected SAR data. In the case of pyrazolo[4,3-c]pyridine inhibitors, the N-2 methyl regioisomer was inactive, contrary to initial docking predictions. acs.org A deeper analysis suggested that the methyl group at the N-2 position could interfere with the thermodynamically stable solvation shell of the protein-ligand complex, thus preventing effective binding. acs.org This illustrates how conformational analysis must consider not just the ligand and protein but also the surrounding solvent environment.


Computational Chemistry and in Silico Approaches in the Study of 5 Methyl 1h Pyrazolo 3,4 C Pyridine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is widely used to understand the interactions between small molecules, like derivatives of 5-methyl-1H-pyrazolo[3,4-c]pyridine, and their biological targets.

Research on various pyrazolopyridine scaffolds has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, derivatives of the isomeric pyrazolo[3,4-b]pyridine have been investigated as inhibitors of Mycobacterium tuberculosis. biorxiv.org Docking studies of these compounds against pantothenate synthetase from M. tuberculosis helped to rationalize their observed in vitro activity and guide further structural modifications. biorxiv.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as CDK2 inhibitors, with molecular docking confirming their fit within the CDK2 active site through key hydrogen bonding interactions. rsc.org

In another study, pyrazole-indole molecules and related Schiff bases were evaluated as potential inhibitors of the COVID-19 main protease (Mpro). ajol.info Molecular docking simulations were instrumental in verifying that these compounds could form promising interactions with the active site of the protease. ajol.info Likewise, pyrazolo[3,4-b]pyridine derivatives have been synthesized and their anti-diabetic activities were rationalized through molecular docking studies. mdpi.com

While direct molecular docking studies specifically on this compound are not extensively detailed in the provided results, the successful application of this technique to closely related pyrazolopyridine isomers underscores its importance in predicting ligand-receptor interactions for this class of compounds. The insights gained from such simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., DFT Studies) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. eurasianjournals.com These methods are invaluable for gaining mechanistic insights into the behavior of compounds like this compound.

DFT studies have been extensively applied to various pyrazole (B372694) and pyrazolopyrimidine derivatives to elucidate their molecular properties. For instance, quantum-chemical calculations on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives were performed using the DFT/B3LYP method. jcsp.org.pkmalayajournal.org These calculations determined key quantum chemical features such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), HOMO-LUMO energy gap, chemical hardness, and dipole moment in both gas and solvent phases. jcsp.org.pkmalayajournal.org Such parameters are crucial for understanding the reactivity and stability of these molecules.

In a study on a novel pyrazolo[3,4-b]pyridine derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), DFT calculations were used to confirm its structure and high stability compared to other potential isomers. rsc.org The theoretical chemical shifts and vibrational wavenumbers showed excellent correlation with experimental data, validating the computational model. rsc.org

Furthermore, NMR studies of 5-substituted pyrazolo[3,4-c]pyridine derivatives have been complemented by quantum-chemical calculations of chemical shieldings and spin-spin couplings. researchgate.net These calculations supported the experimental findings that these compounds predominantly exist in the N1-H tautomeric form. researchgate.net

The application of DFT and other quantum chemical methods provides a fundamental understanding of the electronic properties that govern the chemical behavior and biological activity of the this compound scaffold.

Prediction of Reactivity and Selectivity Profiles

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical compounds. For pyrazole derivatives, these predictions are often based on the electronic properties derived from quantum chemical calculations.

The local reactivity of a molecule can be assessed using descriptors such as Fukui indices, which are derived from DFT calculations. mdpi.com For example, in a study of a novel pyrazolo[3,4-b]pyridine derivative, local reactivity descriptors supported the high reactivity of a specific carbon atom (C7) for nucleophilic attack. rsc.org This type of analysis is crucial for understanding reaction mechanisms and for designing synthetic routes.

The synthetic versatility of the this compound scaffold allows for selective functionalization at multiple positions. Computational predictions of reactivity can guide chemists in achieving the desired substitution patterns, for example, in the synthesis of 5-halo derivatives for further derivatization.

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach, coupled with library design, is instrumental in discovering novel derivatives of scaffolds like this compound.

The pyrazolo[3,4-b]pyridine scaffold, a close isomer, is considered a "medicinally privileged structure," and combinatorial libraries of its derivatives have been synthesized and evaluated for biological activity. biorxiv.org Computational methods play a key role in designing these libraries to maximize chemical diversity and the likelihood of identifying active compounds.

The process often involves creating a virtual library of derivatives based on the core scaffold of this compound and then using molecular docking to screen these compounds against a specific biological target. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.

While specific examples of large-scale virtual screening for this compound derivatives are not detailed in the provided search results, the general principles of computational chemistry for drug discovery strongly support this as a viable and efficient strategy for identifying new therapeutic agents based on this scaffold. eurasianjournals.com The integration of these in silico approaches is crucial for advancing our understanding and application of pyrazole derivatives in medicinal chemistry. eurasianjournals.com

Emerging Research Directions and Therapeutic Potential of 5 Methyl 1h Pyrazolo 3,4 C Pyridine

Expansion of Chemical Space through Advanced Synthetic Methodologies

The ability to selectively modify the 5-methyl-1H-pyrazolo[3,4-c]pyridine core is crucial for exploring its therapeutic potential. Researchers have developed advanced synthetic methodologies to create a diverse range of derivatives, thereby expanding the accessible chemical space.

A key strategy involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as versatile intermediates. rsc.orgrsc.org These halogenated derivatives can be selectively functionalized at multiple positions. For instance, the nitrogen atoms at positions N-1 and N-2 can be targeted through protection and alkylation reactions. rsc.orgrsc.org The carbon at C-3 is amenable to tandem borylation and Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. rsc.orgrsc.org Furthermore, palladium-catalyzed Buchwald-Hartwig amination at the C-5 position and selective metalation at the C-7 position followed by reaction with electrophiles or Negishi cross-coupling provide avenues for further diversification. rsc.orgrsc.org

One common synthetic route to the core pyrazolo[3,4-c]pyridine structure involves the nitrosation and cyclization of appropriate precursors. For example, treatment of a precursor with sodium nitrite (B80452) in acetic anhydride (B1165640) and dichloroethane can yield the cyclized product. Subsequent deprotection steps can then afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.org The choice of solvent, temperature, and stoichiometry are critical factors in maximizing the yield and purity of these reactions.

These synthetic advancements enable a "hit-to-lead" development pathway, where an initial fragment-like core can be systematically elaborated to optimize its interaction with a specific biological target. rsc.org This vectorial functionalization is a cornerstone of modern fragment-based drug discovery (FBDD). rsc.orgrsc.org

Identification of Novel Biological Targets and Pathways

The structural versatility of this compound and its derivatives has led to the identification of several novel biological targets and pathways, highlighting its potential in treating a range of diseases.

Derivatives of the closely related pyrazolo[4,3-c]pyridine scaffold have shown promise as inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites, which are responsible for diseases like sleeping sickness and Chagas disease. acs.org This inhibition disrupts the import of matrix proteins into glycosomes, organelles essential for glucose metabolism in these parasites, ultimately leading to their death. acs.org This represents a novel approach to treating trypanosomal infections.

In the realm of oncology, pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling pathways often dysregulated in cancer. ontosight.ai For instance, some derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can halt the proliferation of cancer cells.

Furthermore, derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.govtandfonline.com Dysregulation of TBK1 has been implicated in certain cancers and autoimmune diseases. Additionally, pyrazolo[3,4-b]pyridine derivatives have shown activity as inhibitors of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKs), both of which are important targets in cancer therapy. nih.govrsc.org The structural similarity of the pyrazolo[3,4-c]pyridine core to the purine (B94841) scaffold suggests its potential to interact with a wide variety of purine-binding proteins, further expanding the possible biological targets. rsc.org

Development of Next-Generation Therapeutic Candidates

The ongoing research into the synthesis and biological activity of this compound and its analogs is paving the way for the development of next-generation therapeutic candidates. The focus is on designing compounds with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the advanced synthetic methodologies described earlier, medicinal chemists can systematically modify the lead compounds to enhance their therapeutic profiles. For example, the addition of specific functional groups can improve binding affinity to the target protein, increase metabolic stability, or enhance oral bioavailability.

The development of pyrazolo[4,3-c]pyridine derivatives as trypanocidal agents is a prime example of this progression. acs.org Starting from an initial hit identified through in silico screening, researchers have synthesized and tested a series of analogs to establish a structure-activity relationship (SAR). acs.org This SAR provides crucial insights into how different substituents on the pyrazolo[4,3-c]pyridine core influence its activity against Trypanosoma parasites, guiding the design of more potent and selective inhibitors. acs.org

Similarly, in the field of oncology, the discovery of pyrazolo[3,4-b]pyridine derivatives as inhibitors of ALK and TRKs has spurred efforts to develop drug candidates for various cancers. nih.govrsc.org The goal is to create highly selective inhibitors that target cancer cells while minimizing off-target effects and associated toxicities.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the expanding chemical space, the identification of novel biological targets, and the rational design of next-generation candidates underscore the significant therapeutic potential of the this compound core and its related structures. Continued research in this area holds the promise of delivering new and effective treatments for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-pyrazolo[3,4-c]pyridine and its halogenated derivatives?

The synthesis typically involves nitrosation and cyclization reactions. For example, 5-chloro-1H-pyrazolo[3,4-c]pyridine is synthesized via treatment of precursor compounds with NaNO₂ in acetic anhydride (Ac₂O) and dichloroethane (DCE) at 90°C, followed by deprotection using NaOMe in methanol . Yields for halogenated derivatives (e.g., 5-bromo or 5-iodo analogs) are comparable (60–65%) under optimized conditions . Key considerations include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.

Q. How is regioselective functionalization achieved in the pyrazolo[3,4-c]pyridine scaffold?

Regioselectivity is controlled by the choice of substituents and reaction vectors. Halogenation at the 5-position (e.g., Cl, Br) enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, 5-halo intermediates can undergo palladium-catalyzed coupling with boronic acids to introduce aryl or heteroaryl groups . Solvent selection (e.g., dioxane/water mixtures) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for achieving high selectivity .

Q. What spectroscopic methods are used to characterize pyrazolo[3,4-c]pyridine derivatives?

¹H and ¹³C NMR are primary tools for structural elucidation. For example, ¹H NMR in DMSO-d₆ can resolve tautomeric forms (N1-H vs. N2-H), while ¹³C NMR confirms substituent positions. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogs like 5-(4-chlorophenyl)-1-methyl-3-phenyl derivatives (monoclinic, P2₁/c space group, β = 96.689°) . IR spectroscopy is used to validate functional groups (e.g., amine or carbonyl stretches) .

Advanced Research Questions

Q. How is tautomerism in 5-substituted pyrazolo[3,4-c]pyridines investigated experimentally and computationally?

Temperature-dependent ¹H NMR (range: −60°C to 120°C) identifies dominant tautomeric forms. For 5-methyl derivatives, N1-H tautomers are predominant, as evidenced by chemical shifts at δ 12.5–13.0 ppm for the NH proton . Complementary DFT calculations (e.g., B3LYP/6-311++G(d,p)) model chemical shieldings and spin-spin coupling constants, aligning with experimental data (R² > 0.95) .

Q. What computational approaches predict the electronic and thermodynamic properties of pyrazolo[3,4-c]pyridine derivatives?

Density Functional Theory (DFT) with CAM-B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. For example, HMBPP (a pyrazolo[3,4-b]pyridine analog) exhibits a dipole moment of 4.82 Debye and first hyperpolarizability (β) of 1.23 × 10⁻³⁰ esu, indicating nonlinear optical potential . Thermodynamic parameters (ΔG, ΔH) derived from DFT confirm stability trends for tautomers .

Q. How are pyrazolo[3,4-c]pyridine derivatives evaluated for biological activity?

Derivatives are screened against therapeutic targets (e.g., kinases, phosphodiesterases) using enzyme inhibition assays. For instance, 4-fluoro analogs act as Bruton’s tyrosine kinase (BTK) inhibitors (IC₅₀ < 100 nM) in B-cell lymphoma models . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., halogen size, electron-withdrawing groups) with potency. Analgesic activity is quantified via ED₅₀ values (e.g., 0.4–1.35 mg/kg in rodent models) .

Q. How can data discrepancies in spectral or synthetic yields be resolved?

Discrepancies in NMR data may arise from tautomerism or solvent effects. Cross-validation with 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography clarifies structural assignments . For synthetic yields, reproducibility is improved by optimizing reaction vectors (e.g., replacing TFA with milder acids) or using high-purity reagents . Discrepancies in biological activity require reevaluation of assay conditions (e.g., cell line specificity, ATP concentrations) .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via TLC or LC-MS to identify intermediates.
  • Computational Workflow : Use Gaussian or ORCA for DFT calculations, with solvent effects modeled via PCM .
  • Biological Assays : Include positive controls (e.g., Morphine for analgesic studies) and validate via dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.